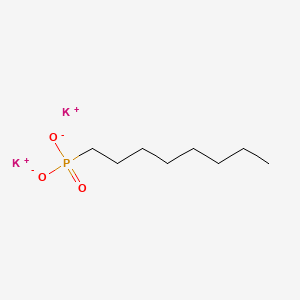

Dipotassium octylphosphonate

Description

Structure

3D Structure of Parent

Properties

CAS No. |

83929-23-1 |

|---|---|

Molecular Formula |

C8H17K2O3P |

Molecular Weight |

270.39 g/mol |

IUPAC Name |

dipotassium;octyl-dioxido-oxo-λ5-phosphane |

InChI |

InChI=1S/C8H19O3P.2K/c1-2-3-4-5-6-7-8-12(9,10)11;;/h2-8H2,1H3,(H2,9,10,11);;/q;2*+1/p-2 |

InChI Key |

LJHHXGDGNDIYME-UHFFFAOYSA-L |

Canonical SMILES |

CCCCCCCCP(=O)([O-])[O-].[K+].[K+] |

Origin of Product |

United States |

Purification of Octylphosphonic Acid:after the Synthesis of Octylphosphonic Acid, the Crude Product is Purified to Remove Unreacted Starting Materials, Catalyst Residues, and Byproducts. Common Laboratory Techniques Include:

Recrystallization: This is a highly effective method for purifying solid products. A Chinese patent describes a process where the crude n-octylphosphonic acid is purified by recrystallization from a non-polar solvent like n-heptane. google.com The crude solid is dissolved in the hot solvent, and as the solution cools, the pure product crystallizes out, leaving impurities behind in the mother liquor. The process can be repeated to achieve higher purity. google.com

Chromatography: Column chromatography is another widely used technique. nih.gov For octylphosphonic acid and its derivatives, silica (B1680970) gel is a common stationary phase. amazonaws.com The crude mixture is loaded onto the column, and a solvent system (eluent), often a mixture like ethyl acetate (B1210297) and hexanes, is passed through. amazonaws.com The components of the mixture separate based on their differing affinities for the silica gel, allowing for the isolation of the pure phosphonic acid.

Extraction: Liquid-liquid extraction can be used to perform an initial cleanup of the reaction mixture, for instance, to remove catalyst residues or water-soluble impurities. amazonaws.comnih.gov

Formation and Isolation of the Dipotassium Salt:once Pure Octylphosphonic Acid is Obtained, It is Converted to Dipotassium Octylphosphonate. This is an Acid Base Neutralization Reaction.

Neutralization: The purified octylphosphonic acid is dissolved in a suitable solvent, such as water or an alcohol. Two molar equivalents of a potassium base, such as potassium hydroxide (B78521) (KOH) or potassium carbonate (K₂CO₃), are then added to deprotonate both acidic protons of the phosphonic acid group. google.comgoogle.com The reaction is typically monitored by pH to ensure complete neutralization. google.com

Isolation: The dipotassium (B57713) octylphosphonate salt, being an ionic compound, often has lower solubility in organic solvents compared to its acid precursor. Its isolation can be achieved by:

Precipitation: If the reaction is performed in a solvent in which the salt is poorly soluble, it will precipitate out of the solution upon formation and can be collected by filtration. The addition of a co-solvent like ethanol (B145695) or ethyl acetate (B1210297) can sometimes induce precipitation. google.com

Crystallization: The salt can be isolated by cooling crystallization. google.comgoogle.com The filtrate from the neutralization step is often concentrated and then cooled to induce the formation of crystals, which are then separated by centrifugation or filtration and dried. google.com

The final product's purity is confirmed using analytical techniques such as NMR spectroscopy (³¹P and ¹H), FTIR, and elemental analysis. hnsincere.com

Chemical Reactivity, Mechanistic Insights, and Functional Roles

Coordination Chemistry of Dipotassium (B57713) Octylphosphonate

The coordination chemistry of dipotassium octylphosphonate is primarily dictated by the phosphonate (B1237965) moiety, which acts as a versatile ligand for a variety of metal ions. This section explores the ligand properties and the formation of metal-octylphosphonate complexes.

Ligand Properties and Chelating Behavior of the Phosphonate Moiety

The phosphonate group [R-PO(O⁻)₂] in this compound is a key player in its coordination behavior. Organophosphorus compounds, like phosphonates, exhibit a strong affinity for metal and transition metal-containing surfaces and ions. academie-sciences.fr This affinity is due to the formation of strong iono-covalent M-O-P bonds. beilstein-journals.org

The phosphonate moiety can act as a bidentate or polydentate ligand, meaning it can bind to a central metal atom through two or more donor atoms. libretexts.orgmathabhangacollege.ac.in This ability to form multiple bonds with a single metal ion results in the formation of stable, ring-like structures known as chelates. mathabhangacollege.ac.inbeloit.edu The stability of these chelates is influenced by several factors, including the size of the chelate ring and the number of rings formed. mathabhangacollege.ac.in Generally, five- and six-membered rings are the most stable. mathabhangacollege.ac.in The formation of these stable complexes can alter the physical and chemical properties of the metal ion, such as its oxidation-reduction potential. beloit.edu

The chelating behavior of the phosphonate group is crucial in the formation of various metal complexes and has been a subject of extensive study in coordination chemistry. uci.edulibretexts.org The interaction between the ligand and the metal ion can be influenced by the geometric arrangement of donor atoms in the ligand. nih.gov

Formation of Metal-Octylphosphonate Complexes and Hybrid Materials

The strong interaction between the phosphonate group and metal ions leads to the formation of metal-octylphosphonate complexes and hybrid organic-inorganic materials. academie-sciences.frbeilstein-journals.org These materials combine the properties of both the organic octyl group and the inorganic metal oxide network.

A notable example is the synthesis of mesoporous TiO₂–octylphosphonate hybrid materials. beilstein-journals.orgsemanticscholar.org These materials are prepared through a nonhydrolytic sol-gel method, reacting a titanium alkoxide precursor with diethyl octylphosphonate. beilstein-journals.org The resulting hybrid materials consist of TiO₂ domains modified by octylphosphonate units. semanticscholar.org The ratio of phosphorus to titanium (P/Ti) is a critical parameter that influences the properties of the final material, including particle size, porosity, and surface area. beilstein-journals.orgresearchgate.net

Table 1: Influence of P/Ti Ratio on TiO₂–Octylphosphonate Hybrid Materials

| P/Ti Ratio | Particle Size | Porosity | Specific Surface Area (BET) | Average Mesopore Diameter |

|---|---|---|---|---|

| 0.02 | Larger | High | 120 m²/g | 8.0 nm |

| 0.05 | ↓ | ↓ | ↓ | ↓ |

| 0.1 | Smaller | Lower | 240 m²/g | 3.1 nm |

Data sourced from multiple studies on TiO₂–octylphosphonate hybrids. beilstein-journals.orgsemanticscholar.org

These hybrid materials exhibit a unique combination of texture, functionality, and stability, making them promising for various applications. researchgate.net The synthesis of such materials can be achieved through homogeneous or heterogeneous methods, each with its own advantages. mdpi.com

Fundamental Reaction Mechanisms Involving the Octylphosphonate Group

The reactivity of the octylphosphonate group is centered around the phosphorus atom, which can undergo both nucleophilic and electrophilic reactions. Understanding these mechanisms is crucial for predicting the behavior of this compound in various chemical environments.

Nucleophilic and Electrophilic Reactions at the Phosphorus Center

The phosphorus center in phosphonates is electrophilic and can be attacked by nucleophiles. researchgate.net Nucleophilic substitution at a phosphorus center is a common reaction in organophosphorus chemistry. researchgate.netsapub.org These reactions can proceed through two main mechanisms: a concerted, Sₙ2-type mechanism, or a two-step, associative addition-elimination mechanism that involves a pentacoordinate intermediate. researchgate.netsapub.org

In an Sₙ2-type reaction, the nucleophile attacks the phosphorus center from the side opposite to the leaving group, leading to an inversion of the stereochemical configuration at the phosphorus atom. researchgate.netresearchgate.net The associative mechanism involves the formation of a trigonal-bipyramidal intermediate, which can undergo ligand exchange before the leaving group departs. researchgate.net

Electrophilic substitution reactions at the phosphorus center are also possible, where an electrophile attacks the electron-rich phosphorus atom. mdpi.com These reactions typically proceed with retention of the absolute configuration at the phosphorus center. researchgate.netmdpi.com The stereospecificity of both nucleophilic and electrophilic substitution reactions is a powerful tool for studying reaction mechanisms in organophosphorus chemistry. mdpi.com

Investigations of Intermolecular and Intramolecular Interactions

The behavior of this compound in solution and in the solid state is governed by a combination of intermolecular and intramolecular forces. libretexts.orgscribd.com Intramolecular forces are the forces that hold the atoms of the molecule together, such as the covalent bonds between carbon, hydrogen, phosphorus, and oxygen. khanacademy.org

Intermolecular forces are the attractions between different molecules. khanacademy.orgharvard.edu In the case of this compound, these include:

Ionic interactions: The electrostatic attraction between the potassium cations (K⁺) and the negatively charged oxygen atoms of the phosphonate group. libretexts.org

Dipole-dipole interactions: Attractions between the permanent partial positive and negative charges within the molecule. khanacademy.org

London dispersion forces: Temporary attractive forces that arise from the random movement of electrons. libretexts.org

These intermolecular forces play a significant role in determining the physical properties of the compound, such as its solubility and melting point. khanacademy.org In the context of metal-octylphosphonate complexes, the coordination bonds between the phosphonate group and the metal ion are a dominant intermolecular interaction. nih.gov

Role as a Chemical Additive in Polymerization Processes

This compound and related phosphonate compounds can function as additives in polymerization processes, influencing the properties of the resulting polymers. researchgate.net

Phosphorus-containing compounds are often used as flame retardants in plastics. specialchem.com During combustion, they can form a protective layer of thermally stable polyphosphoric compounds. This layer acts as a barrier, reducing heat transfer and the release of flammable gases. specialchem.com

In addition to flame retardancy, phosphonates can also act as stabilizers, protecting polymers from degradation caused by heat and UV radiation. specialchem.com They can function as antioxidants by interrupting the oxidative degradation process. researchgate.netspecialchem.com

While direct studies on this compound as a polymerization initiator are not prevalent, persulfates like potassium persulfate are commonly used as initiators in emulsion polymerization. calibrechem.com These initiators decompose to form free radicals that initiate the polymerization of monomers. calibrechem.com Given the ionic nature of this compound, its potential role in influencing the initiation or propagation steps of certain polymerization reactions warrants further investigation.

Functionality as a Polymerization Inhibitor: Radical Scavenging Mechanisms

The role of this compound as a polymerization inhibitor is not extensively documented in publicly available scientific literature. However, the potential for organophosphonates to act as radical scavengers can be inferred from the reactivity of related phosphorus compounds. Radical scavengers are crucial in preventing unwanted polymerization by terminating or slowing down radical chain reactions. researchgate.netacs.org The mechanism of action for such inhibitors typically involves the donation of a hydrogen atom or an electron to a reactive radical species, thereby neutralizing it. specialchem.commdpi.commdpi.com

In the context of this compound, any potential radical scavenging activity would likely involve the phosphonate group. While phosphonates are generally stable, under certain conditions, the P-H bond in phosphonic acids or the C-H bonds on the alkyl chain could potentially react with highly reactive free radicals. researchgate.netacs.org For instance, hydroxyl radicals (HO•) are known to react with methylphosphonate (B1257008) salts by abstracting a hydrogen atom from the methyl group, initiating an oxidation process. acs.orgacs.org This suggests that the octyl chain of this compound could potentially interact with growing polymer radicals, although the efficiency of such a process compared to conventional inhibitors is unknown.

It is important to distinguish between different types of radical scavengers. Primary antioxidants, or free radical scavengers, inhibit oxidation through chain-terminating reactions, often involving reactive OH or NH groups. specialchem.com The structure of this compound lacks these typical functional groups, suggesting that if it does possess inhibitory effects, the mechanism would be different. Some compounds can act as oxygen scavengers, reacting with and removing dissolved oxygen which can initiate or participate in polymerization. radtech.org Alkyl phosphites, for example, have demonstrated efficient oxygen scavenging capabilities in acrylate (B77674) polymerization. radtech.org While this compound is a phosphonate, not a phosphite, this highlights the diverse reactivity of organophosphorus compounds in polymerization systems.

Without direct experimental evidence on this compound's performance as a polymerization inhibitor, its effectiveness and the specific radical scavenging mechanisms remain speculative. Further research would be necessary to determine its inhibition rate constants and its stoichiometric factor (the number of radicals trapped by one molecule of inhibitor) to fully characterize its potential in this role.

Exploration as a Polymerization Initiator or Co-initiator

The exploration of this compound as a polymerization initiator or co-initiator is not well-established in the reviewed literature. Polymerization initiators are substances that, when subjected to energy input like heat or light, decompose to generate free radicals that start the polymerization process. encyclopedia.pubresearchgate.net Common initiators include peroxides and azo compounds. researchgate.net

Certain organophosphorus compounds have been investigated as components of initiating systems. For example, some phosphonium (B103445) salts can act as latent thermal initiators for the cationic polymerization of epoxides. acs.org However, it is crucial to note that phosphonium salts are structurally distinct from phosphonate salts like this compound.

In some specialized cases, phosphorus-containing molecules can participate in the initiation of polymerization. For instance, glycerol (B35011) phosphate (B84403) disodium (B8443419) salt has been used as an initiator for the synthesis of polyether polyols. tandfonline.com This process, however, proceeds via an anionic polymerization mechanism, which is different from the free-radical polymerization where inhibitors are typically discussed.

The potential for this compound to act as a co-initiator is also an area that lacks direct research. Co-initiators are used in conjunction with a primary initiator to enhance the efficiency of radical generation or to enable initiation under specific conditions, such as with visible light. rsc.orgmdpi.com For example, the combination of a sensitizer (B1316253) dye and a borate (B1201080) salt can form a photoinitiating system where electron transfer leads to the generation of initiating radicals. mdpi.com There is no clear evidence to suggest that this compound can fulfill a similar role.

Given the available information, there is no scientific basis to consider this compound as a conventional polymerization initiator or co-initiator for common polymerization reactions. Its chemical structure does not suggest an inherent ability to readily decompose into free radicals under typical polymerization conditions.

Supramolecular Assembly and Self-Organization Phenomena

Hydrogen Bonding Networks and Crystal Engineering

The phosphonate group, -P(O)(O⁻)₂, is an excellent hydrogen bond acceptor, a property that significantly influences the supramolecular assembly and crystal engineering of phosphonate-containing compounds. nih.govacs.orgfigshare.com The oxygen atoms of the phosphonate can participate in multiple hydrogen bonding interactions, leading to the formation of well-defined, extended networks. acs.orgchemrxiv.org

In the solid state, phosphonate salts, including potentially this compound, can form intricate hydrogen-bonded frameworks. These networks are often charge-assisted, where the electrostatic interactions between the cations (e.g., potassium ions) and the phosphonate anions complement the hydrogen bonding, resulting in robust and predictable structural motifs. acs.orgfigshare.com For instance, studies on bis(amidinium) phosphonate salts have shown the formation of tapes and sheets where dications and dianions are linked by multiple N-H···O hydrogen bonds. acs.org Furthermore, O-H···O hydrogen bonds between phosphonate anions themselves can lead to the creation of higher-dimensional structures. acs.org The O···O distance in such interactions is typically around 2.6 Å, indicative of a strong hydrogen bond. acs.org

Table 1: Examples of Hydrogen Bonding Interactions in Phosphonate-Containing Crystals

| Compound Type | Interacting Groups | Hydrogen Bond Type | Typical N···O Distance (Å) | Reference |

| Bis(amidinium) phosphonate | Amidinium (N-H) and Phosphonate (P=O) | N-H···O | 2.706 - 2.850 | acs.org |

| Arylphosphonic acid monoanions | Phosphonate (P-OH) and Phosphonate (P=O) | O-H···O | ~2.595 | acs.org |

| Guanidinium diphosphonate | Guanidinium (N-H) and Phosphonate (P=O) | N-H···O | 2.02 (H···O distance) | chemrxiv.org |

| Guanidinium diphosphonate | Phosphonate (P-OH) and Phosphonate (P=O) | O-H···O | 1.72 (H···O distance) | chemrxiv.org |

This table is illustrative and based on data from related phosphonate compounds, as specific data for this compound was not available.

Micellar and Colloidal Behavior in Aqueous Systems

This compound, being an amphiphilic molecule with a charged, polar headgroup (dipotassium phosphonate) and a nonpolar hydrocarbon tail (octyl group), is expected to exhibit surfactant-like behavior in aqueous solutions. This includes the formation of micelles and other colloidal aggregates above a certain concentration, known as the critical micelle concentration (CMC). wikipedia.org

In an aqueous environment, the hydrophobic octyl tails of the surfactant molecules will self-assemble to minimize their contact with water, forming a nonpolar core. Simultaneously, the hydrophilic dipotassium phosphonate headgroups will be exposed to the aqueous phase, creating a stable colloidal dispersion of micelles. wikipedia.org The formation of these micelles is a spontaneous process driven by the hydrophobic effect, which is entropically favorable. rsc.orgresearchgate.net

The structure and properties of these micelles, such as their size, shape, and aggregation number (the number of surfactant molecules per micelle), will depend on factors like temperature, concentration, and the presence of electrolytes. wikipedia.orgmpg.de For ionic surfactants, the CMC is generally higher than for nonionic surfactants. mpg.de The presence of electrolytes, such as additional potassium salts, can influence micelle formation by screening the electrostatic repulsion between the charged headgroups, often leading to a lower CMC and the growth of larger, non-spherical micelles.

While specific data for the CMC and aggregation behavior of this compound were not found, the general principles of surfactant self-assembly are well-established. The behavior of similar alkali metal alkylphosphonates would provide a good model for its expected properties. The phosphonate headgroup, being dianionic, would lead to significant electrostatic repulsion, which would be modulated by the potassium counterions in the Stern layer of the micelle. This colloidal behavior is fundamental to many applications of surfactants, such as in detergency, emulsification, and as microreactors for chemical reactions. The ability of phosphonates to form stable colloidal systems is also relevant in the context of preparing and stabilizing nanoparticles. nih.govnanoge.org

Table 2: General Properties of Micellar Systems

| Property | Description | Influencing Factors | General Trend for Ionic Surfactants |

| Critical Micelle Concentration (CMC) | The concentration at which micelles begin to form. | Alkyl chain length, headgroup nature, temperature, electrolyte concentration. | Decreases with increasing alkyl chain length; higher than non-ionic surfactants. |

| Aggregation Number (n) | The average number of surfactant molecules in a micelle. | Surfactant structure, temperature, ionic strength. | Increases with increasing alkyl chain length and ionic strength. |

| Micelle Shape | Can be spherical, cylindrical, lamellar, etc. | Packing parameter (related to headgroup area, tail volume, and length). | Can transition from spherical to cylindrical with increasing concentration or salt addition. |

| Krafft Temperature | The temperature below which micelles do not form, as the surfactant solubility is too low. | Surfactant structure. | A characteristic property for each surfactant. |

This table presents general concepts in micellar chemistry and is not specific to this compound due to a lack of direct data.

Advanced Spectroscopic and Structural Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the molecular structure of chemical compounds in solution and the solid state. For a complete structural assignment of dipotassium (B57713) octylphosphonate, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments would be essential.

1H, 13C, and 31P NMR Chemical Shift Analysis and Coupling Constants

¹H NMR: The proton NMR spectrum would provide information on the different hydrogen environments within the octyl chain. The chemical shifts (δ) would indicate the electronic environment of each proton, while the integration of the signals would correspond to the number of protons in each environment. Spin-spin coupling between adjacent protons would result in signal splitting (multiplets), and the coupling constants (J-values) would help to establish the connectivity of the protons along the alkyl chain.

¹³C NMR: The carbon-13 NMR spectrum would reveal the number of distinct carbon environments in the molecule. The chemical shifts of the carbon atoms in the octyl chain would be observed, along with the carbon atom directly bonded to the phosphorus atom, which would exhibit a characteristic C-P coupling constant.

³¹P NMR: Phosphorus-31 NMR is particularly informative for phosphorus-containing compounds due to the 100% natural abundance and high sensitivity of the ³¹P nucleus. For dipotassium octylphosphonate, a single resonance would be expected in the ³¹P NMR spectrum, and its chemical shift would be characteristic of a phosphonate (B1237965) group in a specific chemical environment. The broad chemical shift range of ³¹P NMR allows for clear distinction between different phosphorus species.

A hypothetical data table for the expected NMR chemical shifts and coupling constants is presented below. The exact values would need to be determined experimentally.

| Nucleus | Hypothetical Chemical Shift (ppm) | Hypothetical Multiplicity | Hypothetical Coupling Constants (Hz) | Assignment |

| ¹H | ~ 0.88 | Triplet | J ≈ 7.0 | -CH₃ |

| ¹H | ~ 1.2-1.4 | Multiplet | - | -(CH₂)₅- |

| ¹H | ~ 1.5-1.7 | Multiplet | - | -CH₂-CH₂-P |

| ¹H | ~ 1.8-2.0 | Multiplet | - | -CH₂-P |

| ¹³C | ~ 14 | Singlet | - | -CH₃ |

| ¹³C | ~ 22-32 | Multiple Singlets | - | -(CH₂)₆- |

| ¹³C | ~ 25-35 | Doublet | ¹J(C-P) ≈ 140 | -CH₂-P |

| ³¹P | ~ 20-30 | Singlet | - | -P(O)(OK)₂ |

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity

To unambiguously assign all ¹H and ¹³C signals and confirm the connectivity within the this compound molecule, 2D NMR experiments are crucial.

COSY (Correlation Spectroscopy): This experiment would show correlations between protons that are coupled to each other, typically over two or three bonds. This would allow for the tracing of the entire proton network within the octyl chain.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates the chemical shifts of protons directly attached to carbon atoms. This would definitively link each proton signal to its corresponding carbon signal in the octyl chain.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment reveals correlations between protons and carbons over longer ranges (typically 2-3 bonds). This is particularly useful for identifying the connection between the octyl chain and the phosphonate group by observing correlations from the protons on the alpha and beta carbons to the phosphorus-bound carbon.

Solid-State NMR for Crystalline and Amorphous Phases

Solid-state NMR (ssNMR) provides valuable information about the structure and dynamics of materials in their solid form. For this compound, ³¹P solid-state NMR would be particularly insightful. The chemical shift anisotropy (CSA), which is averaged out in solution NMR, can be measured in the solid state and provides detailed information about the local electronic environment and symmetry around the phosphorus nucleus. This technique can differentiate between crystalline and amorphous phases and can provide information on the packing and intermolecular interactions within the solid material.

Vibrational Spectroscopy for Molecular Fingerprinting and Functional Group Identification

Vibrational spectroscopy techniques, such as Fourier Transform Infrared (FTIR) and Raman spectroscopy, provide a "molecular fingerprint" of a compound by probing its molecular vibrations. These techniques are complementary and together offer a comprehensive understanding of the functional groups present in a molecule.

Fourier Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. The FTIR spectrum of this compound would be expected to show characteristic absorption bands for the C-H bonds of the octyl chain and the P-O and P=O bonds of the phosphonate group.

A hypothetical data table of expected FTIR absorption bands is provided below.

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 2950-2850 | C-H stretching | Alkyl chain (-CH₂, -CH₃) |

| 1470-1450 | C-H bending | Alkyl chain (-CH₂) |

| 1150-1050 | P=O stretching | Phosphonate group |

| 1050-950 | P-O- stretching | Phosphonate group |

Raman Spectroscopy for Complementary Vibrational Modes

Raman spectroscopy is a light scattering technique that provides information about molecular vibrations. It is particularly sensitive to non-polar bonds and symmetric vibrations, making it an excellent complement to FTIR. For this compound, the Raman spectrum would also show vibrations of the alkyl chain and the phosphonate group. The C-C backbone vibrations of the octyl chain and the symmetric stretching of the phosphonate group would likely be strong in the Raman spectrum.

A hypothetical data table of expected Raman shifts is provided below.

| Raman Shift (cm⁻¹) | Vibration Type | Functional Group |

| 2950-2850 | C-H stretching | Alkyl chain (-CH₂, -CH₃) |

| 1470-1450 | C-H bending | Alkyl chain (-CH₂) |

| 1100-1000 | C-C stretching | Alkyl chain backbone |

| 1000-900 | Symmetric P-O stretching | Phosphonate group |

Thermal Analysis Techniques for Stability and Transformation Studies

Thermogravimetric Analysis (TGA) for Decomposition Pathways

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature in a controlled atmosphere. This technique is fundamental for determining the thermal stability and decomposition profile of a material.

When analyzing this compound, TGA would reveal a multi-stage decomposition process. Based on studies of similar long-chain alkyl phosphates and other organophosphonates, the thermal degradation would likely proceed as follows jst.go.jp:

Initial Desorption: An initial, minor mass loss at temperatures just above 100°C would correspond to the desorption of adsorbed water or residual solvents from the synthesis process.

Decomposition of the Alkyl Chain: The primary decomposition event would be the breakdown of the octyl hydrocarbon chain. This process typically occurs at elevated temperatures, with studies on similar compounds suggesting a range between 200°C and 400°C jst.go.jpmdpi.com. The cleavage of the carbon-phosphorus (C-P) bond is a key step in the degradation of organophosphonates semanticscholar.org.

Residue Formation: Following the loss of the organic portion, the remaining inorganic residue would consist of potassium phosphates. At very high temperatures (above 400-500°C), this could further transform into more stable forms like potassium pyrophosphate, a process observed in other potassium phosphate (B84403) salts.

A hypothetical TGA thermogram would quantify the mass loss at each stage, allowing for the confirmation of the compound's composition and providing a clear picture of its thermal stability limits.

| Temperature Range (°C) | Proposed Process | Expected Mass Loss (%) |

|---|---|---|

| 100 - 150 | Loss of adsorbed water | ~1-2% |

| 250 - 400 | Decomposition and volatilization of the octyl chain | ~40-45% |

| > 400 | Final residue (Potassium Phosphate forms) | Remaining Mass |

Differential Scanning Calorimetry (DSC) for Phase Transitions

Differential Scanning Calorimetry (DSC) is a thermoanalytical technique that measures the difference in heat flow required to increase the temperature of a sample and a reference. It is used to detect physical transitions, such as melting and crystallization, and to determine their characteristic temperatures and enthalpies.

For this compound, DSC analysis would identify key phase transitions. As an ionic compound with a significant alkyl chain, it likely exhibits complex thermal behavior similar to other long-chain surfactants and phosphate salts researchgate.netmdpi.com.

Polymorphic Transitions: Before melting, the compound might undergo solid-solid phase transitions related to the rearrangement of the crystal lattice or changes in the packing of the octyl chains. These would appear as small endothermic or exothermic peaks on the DSC curve.

Melting Point: A sharp endothermic peak would indicate the melting point (T_m), where the crystalline solid transforms into a liquid state. The temperature and enthalpy of melting (ΔH_m) are key indicators of the material's purity and the strength of its crystal lattice. Studies on related long-chain alkyl phosphates show that these transitions are highly dependent on the length of the alkyl chain and the nature of the counter-ion researchgate.netnih.gov.

Decomposition: At higher temperatures, an exothermic or complex endothermic event, often overlapping with the TGA mass loss region, would signify thermal decomposition.

| Transition Type | Expected Temperature Range (°C) | Description |

|---|---|---|

| Solid-Solid Transition | < 150 | Potential rearrangements of alkyl chains in the solid state. |

| Melting (T_m) | 150 - 250 | Transition from crystalline solid to isotropic liquid. |

| Decomposition | > 250 | Irreversible chemical degradation, correlates with TGA findings. |

Advanced Surface-Sensitive Analytical Techniques

The surface properties of this compound are critical, especially in applications involving interfaces, corrosion inhibition, or self-assembly. Surface-sensitive techniques provide information on the elemental composition, chemical state, and topography at the nanoscale.

X-ray Photoelectron Spectroscopy (XPS) for Surface Elemental Composition and Chemical States

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material.

An XPS analysis of this compound would provide definitive confirmation of its surface composition and the bonding environment of each element.

Elemental Composition: Survey scans would detect the presence of potassium (K), phosphorus (P), oxygen (O), and carbon (C), and their relative atomic concentrations could be calculated to verify the compound's stoichiometry at the surface.

Chemical State Analysis: High-resolution spectra of the individual elements would offer detailed chemical state information.

P 2p: The binding energy of the phosphorus 2p peak would confirm its existence in a phosphonate (P(V)) state.

O 1s: The oxygen 1s spectrum would likely be deconvoluted into components corresponding to the P=O and P-O-K linkages.

K 2p: The binding energy of the potassium 2p peaks would confirm its ionic state as K+. XPS is particularly effective at distinguishing between neutral atoms and ions, making it ideal for analyzing salts nih.govacs.org.

C 1s: The carbon 1s spectrum would show a primary peak associated with C-C and C-H bonds from the octyl chain, with a smaller, chemically shifted component at a higher binding energy corresponding to the C-P bond eag.com.

| Element (Core Level) | Expected Binding Energy (eV) | Inferred Chemical State Information |

|---|---|---|

| C 1s | ~285.0 (main), ~286.5 (shoulder) | C-C/C-H (alkyl chain), C-P bond |

| O 1s | ~531-533 | P=O and P-O-K bonds |

| P 2p | ~133-134 | Phosphonate group (R-PO₃²⁻) |

| K 2p₃/₂ | ~293 | Ionic Potassium (K⁺) |

Atomic Force Microscopy (AFM) for Surface Topography and Nanoscale Interactions

Atomic Force Microscopy (AFM) is a type of scanning probe microscopy with very high resolution, on the order of fractions of a nanometer. It generates a 3D topographical image of a surface by scanning a sharp tip over it.

AFM would be a powerful tool to visualize the morphology of this compound on a surface. Due to its amphiphilic nature, with a hydrophilic phosphonate head and a hydrophobic octyl tail, the molecule is expected to form self-assembled structures princeton.eduresearchgate.netspmtips.com.

Surface Topography: When deposited on a substrate (e.g., mica, silicon, or metal), AFM could image individual molecules or, more likely, aggregates and crystalline domains. The images would reveal information about crystal growth, surface roughness, and the presence of defects.

Self-Assembled Monolayers (SAMs): This compound is a candidate for forming self-assembled monolayers on various surfaces. AFM could be used to assess the quality of such a monolayer, determining its completeness, domain structure, and thickness princeton.eduavestia.com. The height of the monolayer measured by AFM would correspond to the length of the octylphosphonate molecule.

Nanoscale Interactions: In addition to topography, advanced AFM modes can probe nanoscale mechanical and electrical properties, such as adhesion and surface potential, which are governed by the interplay between the hydrophobic tails and ionic headgroups.

| Measurement Mode | Parameter Measured | Expected Information |

|---|---|---|

| Topography (Contact/Tapping Mode) | Surface Height | Visualization of crystal morphology, grain boundaries, and surface defects. |

| Topography of a SAM | Monolayer Thickness & Coverage | Confirmation of monolayer formation and assessment of its packing density and uniformity. princeton.edu |

| Phase Imaging | Tip-Sample Energy Dissipation | Mapping of different surface domains (e.g., areas with different molecular orientations or chemical terminations). |

Theoretical and Computational Chemistry Studies

Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Properties

Density Functional Theory (DFT) has emerged as a powerful computational tool for investigating the electronic structure and molecular properties of chemical compounds. researchgate.netharvard.edu DFT calculations offer a balance of accuracy and computational cost, making them suitable for studying molecules like dipotassium (B57713) octylphosphonate. researchgate.net In the context of this compound, DFT studies would typically model the octylphosphonate anion, as the dipotassium salt is expected to dissociate in many environments. These calculations provide fundamental insights into the molecule's geometry, reactivity, and spectroscopic characteristics.

Geometry Optimization and Conformational Landscapes

The first step in most DFT studies is geometry optimization, which involves finding the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. For the octylphosphonate anion, this process would determine the precise bond lengths, bond angles, and dihedral angles.

Analysis of Frontier Molecular Orbitals (HOMO-LUMO) and Chemical Reactivity Descriptors

The Frontier Molecular Orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in understanding a molecule's chemical reactivity and electronic properties. rsc.org The energy of the HOMO is related to the ability to donate an electron, while the LUMO energy relates to the ability to accept an electron. The energy difference between these two orbitals, the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity. rsc.orgscispace.com

For the octylphosphonate anion, the HOMO is expected to be localized primarily on the negatively charged oxygen atoms of the phosphonate (B1237965) group, as this is the region of highest electron density and the most likely site for electrophilic attack. The LUMO is likely distributed along the phosphorus atom and the alkyl chain.

DFT calculations can provide precise energy values for these orbitals. A computational study screening various anions provided the calculated frontier orbital energy levels for the octylphosphonate anion, which are summarized in the table below. rsc.org

| Molecular Orbital | Energy (eV) |

|---|---|

| HOMO | -10.15 |

| LUMO | -0.67 |

| Gap | 9.48 |

These values indicate a significant energy gap, suggesting high kinetic stability for the isolated octylphosphonate anion.

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable visualization tool used to understand the charge distribution and reactive sites of a molecule. beilstein-journals.org The MEP map illustrates the electrostatic potential on the electron density surface, with different colors representing regions of varying potential. Typically, red indicates regions of negative potential (electron-rich, susceptible to electrophilic attack), while blue represents regions of positive potential (electron-poor, susceptible to nucleophilic attack).

For the dipotassium octylphosphonate anion, the MEP map would clearly show a region of deep negative potential (red) concentrated around the oxygen atoms of the phosphonate headgroup. This is due to the presence of the formal negative charges and the high electronegativity of oxygen. This region represents the primary site for interaction with the potassium cations and other electrophiles. The long hydrocarbon tail would, in contrast, exhibit a largely neutral (green) or slightly positive potential, reflecting its nonpolar, hydrophobic character.

MEP analysis is instrumental in predicting intermolecular interactions, such as the hydrogen bonding that can occur between the P=O and P-OH groups of adjacent phosphonate molecules in self-assembled structures. acs.org These maps provide a rationalization for the self-assembly behavior and the interaction with surfaces and solvents.

Vibrational Frequency Calculations and Spectroscopic Correlation

DFT calculations can predict the vibrational frequencies of a molecule, which correspond to the absorption peaks observed in infrared (IR) and Raman spectroscopy. researchgate.net By comparing the calculated vibrational spectrum with experimental data (e.g., from Fourier Transform Infrared Spectroscopy, FTIR), one can validate the accuracy of the computational model and gain a detailed understanding of the molecule's vibrational modes. researchgate.netresearchgate.net

For octylphosphonate, key vibrational modes include:

P=O stretching: A strong absorption typically found in the range of 1100-1300 cm⁻¹. DFT calculations on related molecules have placed this vibration around 1280 cm⁻¹. researchgate.net

P-O stretching: These vibrations occur at lower frequencies, often coupled with other modes.

C-H stretching: Asymmetric and symmetric stretching vibrations of the CH₂ and CH₃ groups in the octyl chain appear in the 2800-3000 cm⁻¹ region. beilstein-journals.org

CH₂ and CH₃ deformations: Bending and wagging vibrations of the alkyl chain are found in the 1400-1500 cm⁻¹ range. beilstein-journals.org

Theoretical calculations have been used to analyze the vibrational spectra of alkylphosphonic acids adsorbed on various surfaces, helping to identify the nature of the bonding (e.g., monodentate, bidentate) by observing shifts in the P=O and P-O vibrational frequencies. researchgate.net For instance, the comparison of calculated frequencies with experimental FTIR spectra indicated that octylphosphonic acid does not bind to aluminum surfaces in a monodentate fashion. researchgate.net

| Vibrational Mode | Typical Experimental Range (cm⁻¹) | Illustrative Calculated Range (cm⁻¹) | Reference |

|---|---|---|---|

| C-H Stretching (CH₂, CH₃) | 2800 - 3000 | 2925 - 3075 | researchgate.net |

| P=O Stretching | ~1274 - 1287 | ~1324 | researchgate.net |

| C-O/P-O Stretching | ~1189 - 1203 | N/A | researchgate.net |

| P-OH Vibrations | ~800 - 850 | ~625 - 683 | researchgate.net |

Note: Calculated values are often scaled by a factor to better match experimental data. The values presented are illustrative and sourced from studies on related alkyl phosphonic acids.

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Intermolecular Interactions

Molecular Dynamics (MD) simulations provide a computational microscope to observe the time-dependent behavior of molecules and their interactions. uantwerpen.beresearchgate.net By solving Newton's equations of motion for a system of atoms, MD simulations can model processes like self-assembly, conformational changes, and diffusion in solution, offering insights that are often inaccessible through static calculations or experiments alone. uantwerpen.besobereva.com

Simulation of Self-Assembly and Aggregation Phenomena in Solution

The amphiphilic nature of this compound, with its polar phosphonate headgroup and nonpolar octyl tail, drives its self-assembly in aqueous solutions. MD simulations are an ideal tool to explore the mechanisms and resulting structures of this aggregation.

Simulations can track the process of how individual octylphosphonate anions and potassium cations in a simulated water box aggregate to form micelles or other structures. These simulations reveal the critical role of hydrophobic interactions, where the octyl tails cluster together to minimize their contact with water, while the hydrophilic phosphonate headgroups remain exposed to the aqueous environment, interacting with water molecules and potassium ions.

Studies on the self-assembly of ultrashort-chain alkyl-phosphonic acids have demonstrated their ability to form stable vesicles in aqueous solutions, particularly when co-assembled with amino acids. sci-hub.se DFT calculations within these studies revealed that the stability of these aggregates is enhanced by electrostatic attractions and hydrogen bonding between the head groups. sci-hub.se For octylphosphonate, MD simulations would likely show the formation of spherical or ellipsoidal micelles above a certain critical concentration. These simulations can provide detailed structural information, such as:

Aggregation Number: The average number of molecules in a micelle.

Micelle Shape and Size: The geometry and dimensions of the aggregates.

Chain Conformation: The degree of order and the prevalence of trans vs. gauche conformations of the octyl chains within the micelle core.

Ion Distribution: The location and coordination of the potassium counter-ions around the negatively charged phosphonate headgroups at the micelle surface.

Furthermore, MD simulations have been extensively used to study the formation of self-assembled monolayers (SAMs) of alkyl phosphonates on various oxide surfaces. researchgate.netacs.org These studies show that the molecules arrange in an ordered fashion, driven by the interaction of the phosphonate headgroup with the surface and van der Waals interactions between the alkyl chains. researchgate.net While these simulations model surface adsorption rather than solution aggregation, they provide valuable data on the intermolecular forces and ordering principles that also govern micelle formation. acs.org

A comprehensive search for scholarly articles and research data concerning the theoretical and computational chemistry studies of this compound did not yield specific information corresponding to the detailed outline provided. The existing body of scientific literature accessible through public databases does not appear to contain in-depth research on the adsorption dynamics, quantum chemical reaction mechanisms, or chemoinformatic modeling of this particular compound.

Therefore, it is not possible to generate an article that adheres to the requested structure and content inclusions based on currently available and verifiable scientific research. The level of specific computational analysis detailed in the query—such as transition state analysis, energetic profiling, and QSPR modeling for this compound—has not been a subject of published studies that could be located.

Applications of Dipotassium Octylphosphonate in Advanced Materials Science and Engineering

The octylphosphonate anion, derived from precursors such as dipotassium (B57713) octylphosphonate or octylphosphonic acid, serves as a versatile building block and surface-modifying agent in materials science. Its unique structure, combining a robust phosphonate (B1237965) anchoring group with a flexible and hydrophobic octyl chain, enables its use in the creation of sophisticated materials with tailored properties. Applications range from the construction of porous crystalline frameworks to the stabilization of nanoscale materials.

Future Research Directions and Emerging Avenues

The field of octylphosphonates, including dipotassium (B57713) octylphosphonate, is poised for significant advancements driven by the growing demand for high-performance, sustainable, and intelligent materials. Future research is charting a course toward more environmentally friendly synthetic routes, the creation of sophisticated functional materials, the integration of computational tools for accelerated discovery, a deeper understanding of interfacial phenomena, and the scalable production for real-world applications. These emerging avenues promise to unlock the full potential of octylphosphonate-based technologies across diverse industrial sectors.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing dipotassium octylphosphonate with high purity?

- Methodological Answer : Synthesis typically involves neutralizing octylphosphonic acid with potassium hydroxide in a controlled aqueous or alcoholic medium. Purification can be achieved via recrystallization or column chromatography. Validate purity using nuclear magnetic resonance (NMR) for structural confirmation and high-performance liquid chromatography (HPLC) to assess chemical homogeneity. Ensure stoichiometric ratios are optimized to avoid residual reactants, as demonstrated in phosphate salt synthesis workflows .

Q. How can researchers accurately quantify this compound in biological matrices?

- Methodological Answer : Adapt colorimetric or fluorometric assays designed for phosphonate detection, such as those used for phosphatidylcholine quantification . For complex matrices, employ solid-phase extraction (SPE) to isolate the compound before analysis. Cross-validate results with mass spectrometry (LC-MS/MS) to address matrix interference. Include internal standards (e.g., isotopically labeled analogs) to improve accuracy .

Advanced Research Questions

Q. What experimental strategies are effective for analyzing the pH-dependent stability of this compound?

- Methodological Answer : Conduct stability studies across a pH range (e.g., 2–12) using buffered solutions. Monitor degradation via UV-Vis spectroscopy or ion chromatography. For kinetic analysis, apply Arrhenius equations to predict shelf-life under varying temperatures. Reference toxicological profiling frameworks to correlate stability with biological reactivity .

Q. How can mechanistic interactions between this compound and lipid bilayers be characterized?

- Methodological Answer : Use Langmuir-Blodgett troughs to assess monolayer penetration dynamics or employ fluorescence anisotropy to measure membrane fluidity changes. Complement with molecular dynamics simulations to predict binding sites. For in vitro models, utilize phosphatidylcholine-based vesicles and monitor permeability via calcein leakage assays .

Q. How should researchers resolve contradictions in reported bioactivity data for this compound?

- Methodological Answer : Perform a systematic review using PRISMA guidelines to identify bias or variability in experimental conditions (e.g., cell lines, dosing protocols). Conduct dose-response studies to reconcile discrepancies. Apply supplemental literature searches focused on organophosphate class effects, as recommended in toxicological profile development .

Methodological and Experimental Design

Q. What frameworks are suitable for formulating research questions on this compound’s environmental impact?

- Methodological Answer : Use the PICOT framework (Population, Intervention, Comparison, Outcome, Time) to structure hypotheses. Example: “How does this compound (I) compare to other phosphonates (C) in reducing algal growth (O) in freshwater systems (P) over 30 days (T)?” Align with FLOAT method principles to ensure scope appropriateness .

Q. What strategies ensure rigorous literature reviews for studies on this compound?

- Methodological Answer : Prioritize databases like PubMed, SciFinder, and Web of Science, using Boolean operators (e.g., “phosphonate AND potassium AND stability”). Exclude non-peer-reviewed sources (e.g., ). Cross-reference regulatory documents (e.g., USP monographs) for physicochemical standards .

Data Presentation and Validation

Q. How should researchers present contradictory spectral data (e.g., NMR, FTIR) for this compound?

- Methodological Answer : Include raw data in supplementary materials and apply multivariate analysis (e.g., principal component analysis) to identify outlier spectra. Replicate experiments under controlled humidity/temperature to rule out environmental artifacts. Reference USP guidelines for analytical validation protocols .

Key Considerations for Researchers

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.